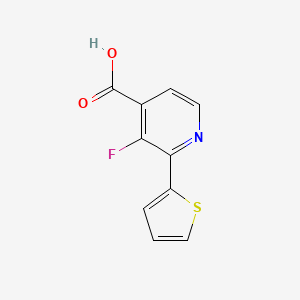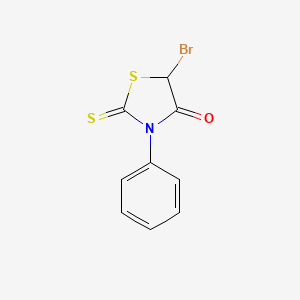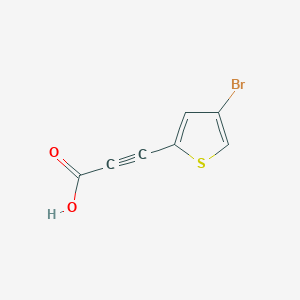
3-(4-Bromothiophen-2-yl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromothiophen-2-yl)propiolic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propiolic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)propiolic acid typically involves the bromination of thiophene followed by coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a propiolic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
化学反应分析
Types of Reactions
3-(4-Bromothiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the acid group.
Solvents: Tetrahydrofuran and dimethylformamide are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while substitution reactions can introduce different functional groups onto the thiophene ring.
科学研究应用
3-(4-Bromothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of 3-(4-Bromothiophen-2-yl)propiolic acid is primarily related to its ability to participate in various chemical reactions. The bromine atom and the propiolic acid moiety provide reactive sites for substitution and coupling reactions, respectively. These reactions can lead to the formation of new compounds with desired properties.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
4-Bromophenylboronic acid: Contains a boronic acid group instead of a propiolic acid group.
Uniqueness
3-(4-Bromothiophen-2-yl)propiolic acid is unique due to the presence of both a brominated thiophene ring and a propiolic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
属性
分子式 |
C7H3BrO2S |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
3-(4-bromothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
InChI 键 |
YMTOIYVJOGMCIS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Br)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)
![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
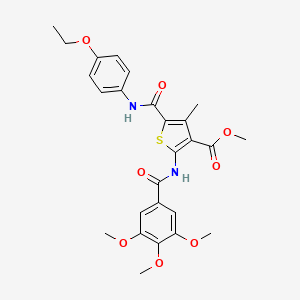
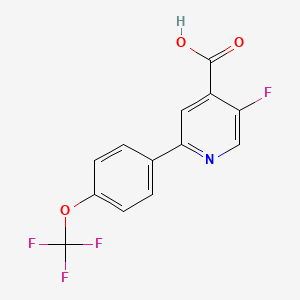
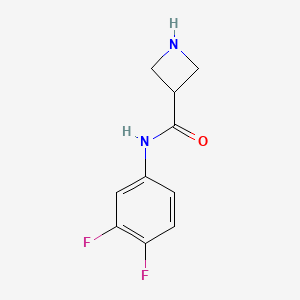


![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
